molecular formula C15H17FN4 B1455950 (5-Fluoro-pyridin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine CAS No. 1361118-48-0

(5-Fluoro-pyridin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine

Cat. No.: B1455950
CAS No.: 1361118-48-0
M. Wt: 272.32 g/mol
InChI Key: WJRNJPMAYDJMGR-UHFFFAOYSA-N
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Description

(5-Fluoro-pyridin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine is a useful research compound. Its molecular formula is C15H17FN4 and its molecular weight is 272.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

One study synthesized derivatives related to pyridine and assessed their antimicrobial activity. The work led to the identification of compounds showing moderate to good antimicrobial effectiveness, indicating the potential of such structures in developing new antimicrobial agents (Bayrak et al., 2009).

Pro-cognitive Properties

Another significant application involves the virtual screening-driven discovery of dual 5-HT6/5-HT2A receptor ligands, which possess pro-cognitive properties. This research highlights the compound's role in the potential development of novel antipsychotic or antidepressant medications (Staroń et al., 2019).

Catalytic Applications

Research on the catalyst-free amination of fluoropyridines, including studies involving related pyridine structures, suggests the utility of such compounds in synthetic chemistry for producing various derivatives efficiently (Abel et al., 2015).

Fluorous Ionic Liquids

The synthesis of fluorous ionic liquids using related pyrrolidine and piperidine derivatives explores the compound's application in creating new materials with high fluorophilicity, which could be beneficial in numerous industrial applications (Honda et al., 2017).

Radiopharmaceutical Development

A specific focus has been placed on the development of radiopharmaceuticals, where related structures have been used for PET imaging of neurofibrillary tangles, indicating its potential in diagnosing and understanding neurodegenerative diseases (Collier et al., 2017).

Anticancer Research

Compounds incorporating the pyridin-4-yl moiety have been synthesized and evaluated for their anticancer activity, demonstrating significant cytotoxic effects against various cancer cell lines. This suggests the potential of such structures in the development of new anticancer agents (Abdo & Kamel, 2015).

Properties

IUPAC Name

N-(5-fluoropyridin-2-yl)-2-methyl-6-pyrrolidin-2-ylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4/c1-10-7-12(20-15-5-4-11(16)9-18-15)8-14(19-10)13-3-2-6-17-13/h4-5,7-9,13,17H,2-3,6H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRNJPMAYDJMGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C2CCCN2)NC3=NC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Fluoro-pyridin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine
Reactant of Route 2
(5-Fluoro-pyridin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine
Reactant of Route 3
(5-Fluoro-pyridin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine
Reactant of Route 4
(5-Fluoro-pyridin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine
Reactant of Route 5
(5-Fluoro-pyridin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine
Reactant of Route 6
(5-Fluoro-pyridin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.